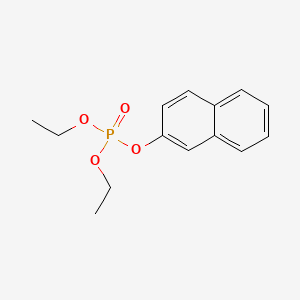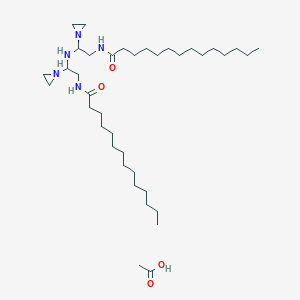
N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide monoacetate is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide monoacetate involves multiple steps, starting with the preparation of the intermediate compounds. The process typically includes the reaction of ethyleneimine with myristic acid to form the intermediate, which is then further reacted with iminobis(ethyleneiminoethylene) to yield the final product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide monoacetate is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide monoacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its interactions with proteins and nucleic acids, making it useful in biochemical studies.
Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials due to its unique properties.
Mecanismo De Acción
The mechanism of action of N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide monoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide
- N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide diacetate
- N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide hydrochloride
Uniqueness
N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide monoacetate is unique due to its specific acetate group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly valuable in certain research and industrial applications where specific reactivity and interactions are required.
Propiedades
Número CAS |
94023-36-6 |
|---|---|
Fórmula molecular |
C38H75N5O4 |
Peso molecular |
666.0 g/mol |
Nombre IUPAC |
acetic acid;N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-(tetradecanoylamino)ethyl]amino]ethyl]tetradecanamide |
InChI |
InChI=1S/C36H71N5O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-35(42)37-31-33(40-27-28-40)39-34(41-29-30-41)32-38-36(43)26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h33-34,39H,3-32H2,1-2H3,(H,37,42)(H,38,43);1H3,(H,3,4) |
Clave InChI |
JPANPSKDLHHHCN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCCCCCCCC)N1CC1)N2CC2.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


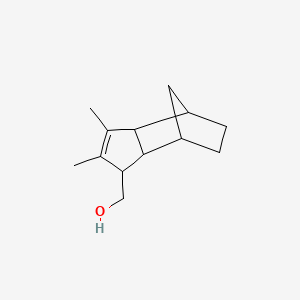
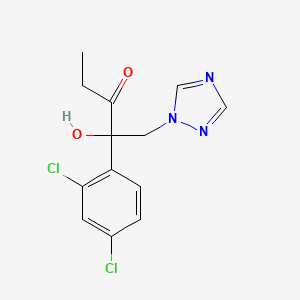
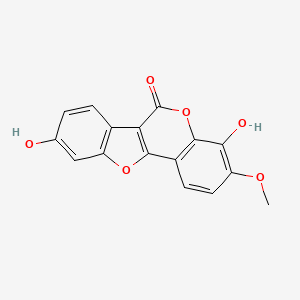
![N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride](/img/structure/B12667169.png)

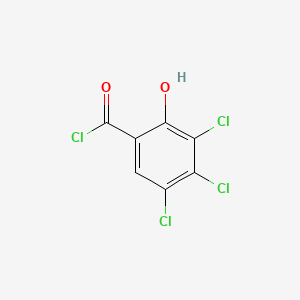

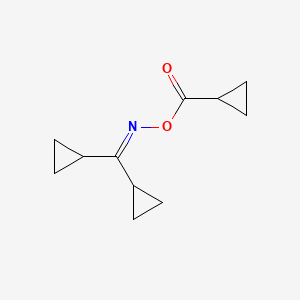
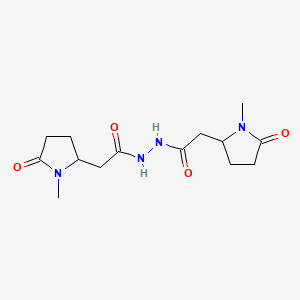
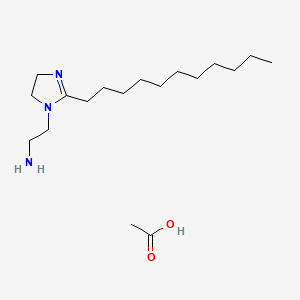
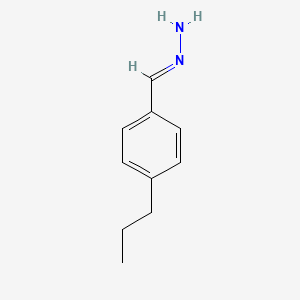

![1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)
